O-Propan-2-yl ethanethioate

Description

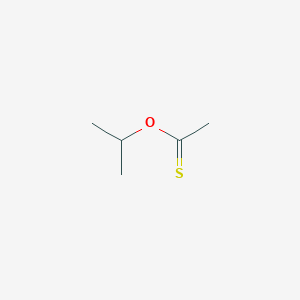

This compound comprises an ethanethioate (acetyl thioester) group linked to an isopropyloxy moiety. Thioesters like this are critical intermediates in organic synthesis, particularly in acyl transfer reactions and pharmaceutical applications. For the purposes of this analysis, comparisons will be drawn to structurally or functionally related compounds from the evidence, despite differences in core functional groups.

Properties

CAS No. |

55613-72-4 |

|---|---|

Molecular Formula |

C5H10OS |

Molecular Weight |

118.20 g/mol |

IUPAC Name |

O-propan-2-yl ethanethioate |

InChI |

InChI=1S/C5H10OS/c1-4(2)6-5(3)7/h4H,1-3H3 |

InChI Key |

FWGMIZTXPDYDCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=S)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Propan-2-yl ethanethioate can be synthesized through the esterification of ethanethiol with isopropanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the thioester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: O-Propan-2-yl ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and mild heating.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Substitution: Alkyl halides, nucleophiles like amines, and basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Ethanethiol.

Substitution: Various thioether derivatives.

Scientific Research Applications

Chemistry: O-Propan-2-yl ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex sulfur-containing compounds.

Biology: In biological research, this compound is used to study enzyme mechanisms involving sulfur transfer reactions. It can act as a substrate for enzymes like thioesterases.

Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity and are explored for potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its distinct odor makes it valuable in creating specific scent profiles.

Mechanism of Action

The mechanism of action of O-Propan-2-yl ethanethioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thioester group is highly nucleophilic, allowing it to participate in various chemical reactions. The compound can undergo nucleophilic attack, leading to the formation of new bonds and the release of ethanethiol.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights organophosphorus compounds, which differ fundamentally from O-propan-2-yl ethanethioate but share ester-like or sulfur-containing functionalities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings :

Functional Group Differences: this compound is a thioester, characterized by a sulfur atom replacing the oxygen in the ester carbonyl. This enhances nucleophilic reactivity compared to oxygen esters. Phosphonothiolates (e.g., ) contain a phosphorus-sulfur bond and are structurally complex, often with aminoethyl side chains. These are associated with high toxicity and use in chemical warfare agents . O-Ethyl methylphosphonochloridothioate includes a chlorine atom, making it highly reactive in nucleophilic substitution reactions.

Reactivity and Applications: Thioesters like this compound are pivotal in biochemical processes (e.g., Coenzyme A derivatives) and synthetic chemistry for forming carbon-sulfur bonds. Phosphonothiolates (e.g., ) exhibit cholinergic toxicity due to acetylcholinesterase inhibition, limiting their non-military applications . 1,1,1-Triethoxypropane serves as a pharmaceutical intermediate, leveraging its orthoester stability for controlled hydrolysis in drug synthesis.

Physical and Chemical Properties: Thioesters generally have lower boiling points than analogous esters due to weaker intermolecular forces. Phosphonothiolates (e.g., , molecular weight 263.3 g/mol) are typically oily liquids with high lipophilicity, enhancing blood-brain barrier penetration . O-Ethyl methylphosphonochloridothioate (MW 170.6 g/mol) is volatile and moisture-sensitive, requiring inert storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.